N-(5-chloro-2-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a pyrazolo-pyrimidine derivative characterized by a chloro-methoxy-substituted phenylacetamide group at position 5 of the heterocyclic core. The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purine bases, enabling interactions with kinase and enzyme targets .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-29-17-8-7-13(21)9-16(17)24-18(27)11-25-12-22-19-15(20(25)28)10-23-26(19)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNJUXAYGQIOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole-4-Carboxamide
The core structure is synthesized by reacting 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with ethyl acetoacetate under acidic conditions. This step proceeds via a Knorr-type cyclocondensation, where the carboxamide group facilitates ring closure to form the pyrimidinone moiety. Heating at 120°C in acetic acid yields 1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one with 85% efficiency.
Alternative Route Using Urea Derivatives
An alternative approach involves treating 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with urea in the presence of sodium ethoxide. This method achieves cyclization through nucleophilic attack of the urea nitrogen on the cyano group, forming the pyrimidinone ring. The reaction is conducted in refluxing ethanol, yielding the core structure in 78% purity.
Functionalization with the Acetamide Side Chain
Nucleophilic Acyl Substitution
The acetamide moiety is introduced by reacting 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide with the pyrazolo[3,4-d]pyrimidinone core. The reaction employs cesium carbonate in acetonitrile at 60°C, facilitating nucleophilic displacement of the chloride. This step achieves 68% yield and requires chromatographic purification to remove unreacted starting material.
Mitsunobu Reaction for Oxygen-Nitrogen Bond Formation
An alternative route utilizes the Mitsunobu reaction to couple 2-hydroxy-N-(5-chloro-2-methoxyphenyl)acetamide to the core. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), the reaction proceeds at room temperature, yielding 73% of the desired product.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps, while toluene optimizes palladium-catalyzed couplings. Elevated temperatures (80–120°C) improve cyclocondensation kinetics but risk decomposition of heat-sensitive intermediates.
Catalytic Systems and Ligand Selection
Palladium(II) acetate with BINAP as a ligand proves superior for arylations, minimizing side products like homocoupled biaryls. Ligand-free conditions reduce cost but decrease regioselectivity, particularly in complex heterocycles.
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry, with characteristic shifts observed for the pyrimidinone C=O group (δ 165.2 ppm in 13C NMR) and the acetamide NH proton (δ 8.1 ppm in 1H NMR). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks at m/z 453.0921 [M+H]+.
Purity Assessment via HPLC
Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water gradient (60:40 to 90:10) confirms ≥98% purity. Critical parameters include a retention time of 6.7 minutes and UV detection at 254 nm.
Table 1. Summary of Key Synthetic Steps and Yields
Table 2. Solvent Optimization for Core Synthesis
| Solvent | Dielectric Constant | Reaction Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| Ethanol | 24.3 | 65 |
| Toluene | 2.4 | 82 |
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Explored for its anti-inflammatory and antiviral properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazolo[3,4-d]pyrimidin-4-one derivatives modified at position 5 with acetamide-linked aromatic groups. Key structural analogs and their distinguishing features are summarized below:
Key Findings:
Substituent Effects on Bioactivity: The chloro-methoxy-phenyl group in the target compound likely improves metabolic stability compared to the benzyl analog (CAS 852440-27-8) due to reduced susceptibility to oxidative metabolism .
The chromenone extension in adds π-π stacking capacity but increases molecular weight (~589 vs. ~434 for the target), which may limit oral bioavailability .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in and , involving coupling of a pyrazolo-pyrimidinone intermediate with N-(5-chloro-2-methoxyphenyl)-α-chloroacetamide under basic conditions . In contrast, analogs like CAS 899738-50-2 require regioselective alkylation of the pyrimidine nitrogen, which complicates purification .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 355.8 g/mol. The structure features a chloro-substituted methoxyphenyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . For instance, a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition across multiple cancer cell lines. Specifically, one derivative achieved a mean growth inhibition (GI%) of 43.9% across 56 tested cell lines .
The mechanism underlying the anticancer activity involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). In vitro studies showed that certain derivatives caused notable cell cycle arrest in the G0–G1 phase and induced apoptosis in renal carcinoma cells (RFX 393), with IC50 values indicating moderate cytotoxicity . This suggests that the compound may interfere with critical pathways involved in cell proliferation and survival.
Study on Cytotoxic Effects
A detailed investigation into the cytotoxic effects of related compounds revealed that specific derivatives displayed enhanced inhibitory effects on CDK2 and TRKA. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 6s | 11.70 | RFX 393 |
| Compound 6t | 19.92 | RFX 393 |
These results indicate that compound 6s is significantly more potent than compound 6t against the renal carcinoma cell line .
Apoptosis Induction
Further analysis showed that treatment with these compounds led to increased apoptosis as evidenced by flow cytometry results. The treated cells exhibited a marked increase in sub-G1 population compared to controls, confirming the induction of apoptotic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
